4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 81008-13-1
VCID: VC17081103
InChI: InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15)
SMILES:
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol

4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

CAS No.: 81008-13-1

Cat. No.: VC17081103

Molecular Formula: C10H9NO6

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid - 81008-13-1

Specification

CAS No. 81008-13-1
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
IUPAC Name 2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15)
Standard InChI Key MMFZQNVAJIAIDO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid, reflects its core structure:

  • A 4-nitrophenyl group attached to the fourth carbon of a butanoic acid backbone.

  • A keto group at the fourth carbon (C=O\text{C}=O).

  • A hydroxyl group at the second carbon (OH-\text{OH}) and a carboxylic acid group at the first carbon (COOH-\text{COOH}) .

The canonical SMILES representation, C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-], and InChIKey MMFZQNVAJIAIDO-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Molecular and Structural Data

PropertyValueSource
CAS No.81008-13-1
Molecular FormulaC10H9NO6\text{C}_{10}\text{H}_{9}\text{NO}_{6}
Molecular Weight239.18 g/mol
IUPAC Name2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid
SMILESC1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-]
InChIKeyMMFZQNVAJIAIDO-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

While experimental data on melting/boiling points and solubility are unavailable, predicted collision cross-section (CCS) values from ion mobility spectrometry offer insights into its gas-phase behavior:

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺240.05026147.2
[M+Na]⁺262.03220156.9
[M-H]⁻238.03570146.8

The compound’s polarity, driven by the nitro (NO2-\text{NO}_2) and carboxylic acid (COOH-\text{COOH}) groups, suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The hydroxyl and ketone groups may facilitate hydrogen bonding, influencing crystallization behavior.

Synthesis and Reaction Pathways

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-aminophenyl derivatives with potential bioactivity.

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing lipophilicity for drug delivery.

  • Chelation: The hydroxyl and carboxylate groups may bind metal ions (e.g., Fe³⁺, Cu²⁺), relevant to catalysis or metallodrug design.

Target PathwayMechanism of ActionPotential Application
Bacterial electron transportCompetitive inhibition of NADH dehydrogenaseAntibacterial agents
Mycobacterial respirationNitroreductase-mediated cytotoxicityAntitubercular drugs
COX-2 enzymeAllosteric modulation via carboxylate bindingAnti-inflammatory drugs

Industrial and Material Science Applications

  • Coordination Polymers: The carboxylic acid group can link metal nodes to form porous frameworks for gas storage.

  • Dye Synthesis: Nitro groups enhance light absorption, making derivatives viable as textile dyes or photostabilizers.

Future Research Directions

  • Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate in vitro antimicrobial and cytotoxic activity against pathogen panels.

  • Computational Modeling: Predict pharmacokinetics (ADMET) via QSAR studies to guide drug design.

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